

1-Dehydroxy-23-deoxojessic acid suppliers and availability

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Compound of Interest

Compound Name: 1-Dehydroxy-23-deoxojessic acid

Cat. No.: B15130384

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Technical Guide: 1-Dehydroxy-23-deoxojessic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Dehydroxy-23-deoxojessic acid**, a cycloartane-type triterpene with potential applications in cancer research. The document covers its known suppliers, biological activity, and relevant experimental protocols.

Introduction

1-Dehydroxy-23-deoxojessic acid (CAS No. 149252-87-9) is a natural product isolated from Combretum quadrangulare. It has demonstrated cytotoxic activity against murine colon 26-L5 carcinoma cells, indicating its potential as an anti-proliferative agent. This guide is intended to serve as a resource for researchers interested in sourcing and investigating this compound for drug discovery and development purposes.

Suppliers and Availability

Sourcing high-quality **1-Dehydroxy-23-deoxojessic acid** is crucial for reliable and reproducible research. Several chemical suppliers list this compound in their catalogs. While pricing and real-time availability often require direct inquiry or registration on the supplier's website, the following table summarizes the available information.



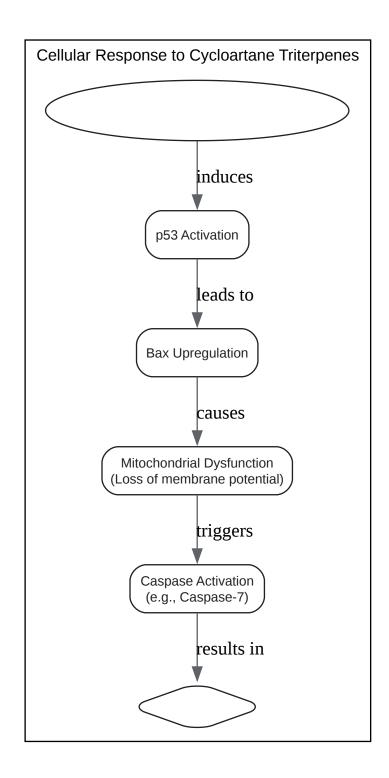
Supplier	Catalog Number	Purity	Available Quantities	Contact for Pricing/Availab ility
MedChemExpres s	HY-N1622	>98% (by HPLC)	Inquire	Yes
TargetMol	TN5935	Inquire	Inquire	Yes
Clinivex	Inquire	Inquire	Inquire	Yes
Pharmaffiliates	Inquire	Inquire	Inquire	Yes

Biological Activity and Signaling Pathway

Research on cycloartane-type triterpenes suggests a potential mechanism of action involving the induction of apoptosis. While the specific signaling cascade for **1-Dehydroxy-23-deoxojessic acid** has not been fully elucidated, studies on structurally related compounds indicate the involvement of the p53-dependent mitochondrial signaling pathway. This pathway is a critical regulator of cell death and a common target for anti-cancer therapies.

Below is a diagram illustrating a plausible signaling pathway for the induction of apoptosis by cycloartane-type triterpenes.





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A plausible p53-dependent apoptotic signaling pathway for cycloartane triterpenes.

Experimental Protocols



The following sections provide detailed methodologies relevant to the study of **1-Dehydroxy-23-deoxojessic acid**.

Isolation of 1-Dehydroxy-23-deoxojessic Acid from Combretum quadrangulare

The following protocol is based on the methodology described by Banskota et al. (1998) for the isolation of cycloartane-type triterpenes from Combretum quadrangulare.[1]

- 1. Plant Material and Extraction:
- Air-dried and powdered leaves of Combretum quadrangulare are extracted with methanol (MeOH) at room temperature.
- The MeOH extract is concentrated under reduced pressure to yield a crude extract.
- 2. Solvent Partitioning:
- The crude MeOH extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity.
- 3. Chromatographic Separation:
- The bioactive fraction (typically the CHCl₃ or EtOAc fraction for triterpenes) is subjected to column chromatography on silica gel.
- A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., EtOAc or acetone).
- Fractions are collected and monitored by thin-layer chromatography (TLC).
- 4. Further Purification:
- Fractions containing compounds of interest are pooled and subjected to further purification steps.



• These may include repeated column chromatography on silica gel or Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to isolate pure compounds.

5. Structure Elucidation:

• The structure of the isolated **1-Dehydroxy-23-deoxojessic acid** is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

Cytotoxicity Assay

The following is a generalized protocol for assessing the cytotoxic effects of **1-Dehydroxy-23-deoxojessic acid** on a cancer cell line, such as murine colon 26-L5 carcinoma cells. This can be adapted for various cell viability assays like MTT, XTT, or flow cytometry-based methods.

1. Cell Culture:

 The selected cancer cell line is maintained in an appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding:

- Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).
- The plates are incubated overnight to allow for cell attachment.

3. Compound Treatment:

- A stock solution of 1-Dehydroxy-23-deoxojessic acid is prepared in a suitable solvent (e.g., DMSO).
- Serial dilutions of the compound are prepared in the culture medium to achieve the desired final concentrations.
- The culture medium from the seeded plates is replaced with the medium containing different concentrations of the test compound. A vehicle control (medium with the solvent at the highest concentration used) and a negative control (medium only) are included.



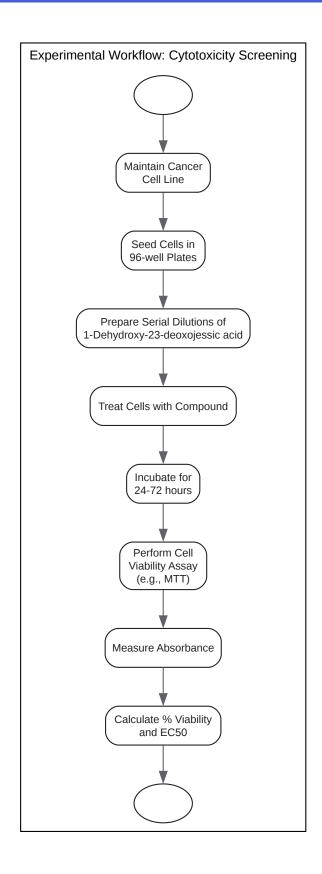
4. Incubation:

- The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
- 5. Viability Assessment (MTT Assay Example):
- After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
- The plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.
- The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- 6. Data Analysis:
- The percentage of cell viability is calculated relative to the vehicle control.
- The half-maximal effective concentration (EC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a doseresponse curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening the cytotoxicity of a natural product like **1-Dehydroxy-23-deoxojessic acid**.





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A generalized workflow for evaluating the cytotoxicity of a test compound.



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References

- 1. medchemexpress.com [medchemexpress.com]
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